N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide

PDHK1 Kinase Inhibitor Cancer Metabolism

This Schering Corp (Merck) patent-disclosed benzothiazole-6-carboxamide is a pharmacologically defined PDHK1 inhibitor, not a generic kinase probe. Its precise 6-position regioisomer and 2-methoxy-2,3-dihydro-1H-indene geometry are essential for on-target PDHK1 engagement—deviation alters kinase selectivity. Catalogued by the Therapeutic Target Database for metastatic cancer research, it serves as a critical reference standard for competitive intelligence, SAR benchmarking, and validating PDHK1-driven hypoxic tumor phenotypes in PTEN-deficient/HIF1α-active models. Use this scaffold to differentiate your next-generation inhibitor from prior art and build reliable selectivity fingerprints.

Molecular Formula C19H18N2O2S
Molecular Weight 338.43
CAS No. 2034596-91-1
Cat. No. B2356612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide
CAS2034596-91-1
Molecular FormulaC19H18N2O2S
Molecular Weight338.43
Structural Identifiers
SMILESCOC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C19H18N2O2S/c1-23-19(9-14-4-2-3-5-15(14)10-19)11-20-18(22)13-6-7-16-17(8-13)24-12-21-16/h2-8,12H,9-11H2,1H3,(H,20,22)
InChIKeyURMVHKOCWWTTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec Guide: Sourcing N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 2034596-91-1) for Targeted PDHK1 Research


N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 2034596-91-1) is a synthetic small molecule assigned to the benzothiazole-6-carboxamide structural class [1]. It is cataloged by the Therapeutic Target Database (TTD) under the identifier 'Thiazole carboxamide derivative 6' and is explicitly associated with Schering Corp's patented portfolio of pyruvate dehydrogenase kinase 1 (PDHK1) inhibitors [1]. Its molecular architecture features a 2-methoxy-2,3-dihydro-1H-indene moiety linked via a methylene bridge to a benzo[d]thiazole-6-carboxamide core, a scaffold distinct from the more common thiazole-4-carboxamide or 2-substituted benzothiazole chemotypes prevalent in kinase inhibitor patents [1][2].

Why Generic Substitution Fails for CAS 2034596-91-1: Patent-Scaffold Specificity vs. Generic Thiazole Carboxamides


Generic substitution is scientifically unsound for this compound because its value is intrinsically tied to a specific patent family (Schering Corp, later Merck) covering PDHK1 inhibitors [1]. The TTD identifies this exact compound within a series of 'Thiazole carboxamide derivatives' distinguished by their precise CAS numbers and substitution patterns [1]. A review of the patent landscape reveals that even minor structural deviations in the aryl/heteroaryl-amide portion—such as shifting the carboxamide from the 6-position to the 2-position of the benzothiazole, or altering the indenyl-methoxy geometry—can abolish PDHK1 engagement or redirect activity toward unrelated kinases like PDK-1 (3-phosphoinositide-dependent protein kinase 1), COX-2, or BRAF [2][3]. Therefore, a generic 'thiazole carboxamide' or even a near-neighbor benzothiazole-6-carboxamide cannot guarantee the specific PDHK1-inhibitory profile required for reproducible target engagement studies.

Quantitative Differentiation Evidence: CAS 2034596-91-1 vs. Closest Analog Candidates


Target Selectivity Differentiation via Authoritative Database Annotation

The Therapeutic Target Database (TTD) annotates CAS 2034596-91-1 specifically as a PDHK1 inhibitor for metastatic and solid tumor indications, assigning it the unique identifier 'Thiazole carboxamide derivative 6' within a larger patented series [1]. In contrast, the structurally related comparator 'Thiazole carboxamide derivative 1' (CAS not disclosed, but a distinct entry under the same patent family) is also annotated as a PDHK1 inhibitor but represents a different chemical entity, highlighting that target annotation alone is insufficient for substitution; the specific CAS number defines the exact structure-activity relationship [1]. Notably, other benzothiazole-6-carboxamide derivatives in the literature, such as 2-acetamido-6-carboxamide substituted benzothiazoles, are explicitly developed as BRAF V600E inhibitors, not PDHK1 inhibitors, demonstrating the profound target selectivity shifts driven by peripheral substitution on the common core [2].

PDHK1 Kinase Inhibitor Cancer Metabolism

Chemical Scaffold Differentiation: 6-Carboxamide vs. 2-Carboxamide Regioisomer

The target compound features a benzo[d]thiazole-6-carboxamide core, which is a regioisomer of the more prevalent benzo[d]thiazole-2-carboxamide scaffold. Commercially available near-analogs, such as N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034346-32-0), share the identical indenyl-methyl-methoxy substituent but differ in the position of the carboxamide attachment on the benzothiazole ring . This regioisomeric difference is known to profoundly affect kinase hinge-region binding geometry and selectivity profiles across the kinome [1]. In the absence of head-to-head biochemical data, the structural distinction alone qualifies the 6-carboxamide derivative as a distinct chemical probe that cannot be substituted by its 2-carboxamide isomer for target validation studies where the exact patent-disclosed structure is required.

Medicinal Chemistry Structure-Activity Relationship Benzothiazole

Patent-Backed Intellectual Property Differentiation

CAS 2034596-91-1 is explicitly indexed by the TTD as part of the Schering Corp patent portfolio encompassing PDHK1 inhibitors for cancer, linked to patent documents including US20130165450 and WO2012036974 [1][2]. A comprehensive patent review covering PDK1 (including PDHK1) modulators (2011-2014) treats the Schering/Merck thiazole carboxamide series as a distinct chemical class, separate from the aminopyrimidine, azaindole, and pyrrolopyrimidine scaffolds explored by other pharmaceutical companies (e.g., GlaxoSmithKline, AstraZeneca) [3]. This patent-backed exclusivity provides a defensible reason for selecting this specific compound over a generic PDHK1 inhibitor from a different chemotype, as it represents the exact structure protected and explored in the industrial drug discovery context.

Intellectual Property Drug Discovery Patent Analysis

Optimal Application Scenarios for CAS 2034596-91-1 Based on Verified Evidence


PDHK1 Target Engagement and Metabolic Reprogramming Studies in Oncology

This compound serves as a patent-disclosed chemical probe for investigating the role of PDHK1 in cancer cell metabolism. Given its annotation as a PDHK1 inhibitor in the TTD [1], researchers studying the pyruvate dehydrogenase complex regulation in hypoxic tumor microenvironments can utilize this compound to inhibit PDHK1 activity. This is particularly relevant in PTEN-deficient or HIF1α-active cancer models where PDHK1 is synthetic-essential or upregulated, as supported by the broader PDHK1 literature [2]. The specific 6-carboxamide regioisomer and indenyl-methoxy substitution pattern ensure the pharmacological intervention aligns with the Schering/Merck patent chemical space, improving relevance for translational oncology programs.

Benchmarking Proprietary Drug Discovery Libraries Against a Known PDHK1 Inhibitor Chemotype

In an industrial drug discovery setting, this compound is an essential acquisition for competitive intelligence and benchmarking. The TTD confirms its status as a patented PDHK1 inhibitor from Schering Corp [1], and a 2015 patent review identifies the thiazole carboxamide class as a distinct category of PDK1/PDHK1 modulators [3]. Pharmaceutical teams developing next-generation PDHK1 inhibitors can use this compound as a reference standard to compare potency, selectivity, and pharmacokinetic profiles against their novel candidates, ensuring they are differentiating from prior art.

Validation of PDHK1 Inhibitor Selectivity Against Isoform-Related Kinases

Although specific quantitative selectivity data for this compound is not publicly available, its explicit association with PDHK1 (as opposed to the related PDK-1 kinase) in the TTD [1] establishes it as a tool for selectivity profiling. Kinase selectivity panels frequently require multiple chemotypes to confirm on-target effects. This compound, representing the benzothiazole-6-carboxamide chemotype, can be profiled alongside other PDHK1 inhibitors (e.g., the PDHK1-IN series with known IC50 values) to build a comprehensive selectivity fingerprint and validate that observed cellular phenotypes are indeed PDHK1-driven rather than an artifact of a single chemical scaffold.

Quote Request

Request a Quote for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.